molecular formula C8H9ClFNO B8029432 3-Chloro-2-fluoro-6-propoxypyridine

3-Chloro-2-fluoro-6-propoxypyridine

Cat. No.: B8029432
M. Wt: 189.61 g/mol
InChI Key: MHKSAPHXRWRWDG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-propoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, fluorine, and propoxy substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-propoxypyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Chloro-2-fluoro-6-propoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-propoxypyridine involves its interaction with specific molecular targets and pathways The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors These interactions can modulate biological processes and lead to desired therapeutic effects

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoropyridine: Lacks the propoxy group, leading to different chemical properties and reactivity.

    2-Chloro-3-fluoropyridine: Similar structure but different substitution pattern, affecting its chemical behavior.

    3-Chloro-2,6-difluoropyridine:

Uniqueness

3-Chloro-2-fluoro-6-propoxypyridine is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-2-fluoro-6-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKSAPHXRWRWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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